4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide
CAS No.:
Cat. No.: VC17218919
Molecular Formula: C15H12N4S2
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12N4S2 |
|---|---|
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 2-(4-carbamothioylphenyl)-3H-benzimidazole-5-carbothioamide |
| Standard InChI | InChI=1S/C15H12N4S2/c16-13(20)8-1-3-9(4-2-8)15-18-11-6-5-10(14(17)21)7-12(11)19-15/h1-7H,(H2,16,20)(H2,17,21)(H,18,19) |
| Standard InChI Key | YFZMXNBFKPYLTB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=S)N)C(=S)N |
Introduction
Structural and Molecular Features
Core Architecture and Functional Groups
The compound’s structure integrates a benzimidazole ring system substituted at the 2-position with a thiobenzamide group and at the 6-position with a thiocarbamoyl moiety. This configuration creates a planar, conjugated system that enhances stability and facilitates π-π stacking interactions with biological targets. The presence of dual thiocarbonyl groups (C=S) introduces strong electron-withdrawing effects, which influence both reactivity and binding affinity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₄S₂ |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 2-(4-carbamothioylphenyl)-3H-benzimidazole-5-carbothioamide |
| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=S)N)C(=S)N |
| Topological Polar Surface Area | 144 Ų |
The thiocarbamoyl groups at positions 4 and 6 contribute to hydrogen-bonding interactions, a critical feature for binding to enzymatic active sites. X-ray crystallography of analogous compounds reveals that the benzimidazole core adopts a nearly coplanar arrangement with substituents, optimizing interactions with hydrophobic protein pockets.
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of 4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide involves sequential functionalization of a benzimidazole precursor. A representative route includes:
-
Benzimidazole Formation: Condensation of o-phenylenediamine with thiobenzoyl chloride under acidic conditions yields 2-thiobenzimidazole.
-
Thiocarbamoylation: Reaction with thiocarbamoyl chloride introduces the thiocarbamoyl group at the 6-position, mediated by nucleophilic aromatic substitution.
-
Oxidation and Purification: Controlled oxidation of sulfur centers (e.g., using H₂O₂) optimizes electronic properties, followed by HPLC purification to achieve >97% purity.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzimidazole formation | Thiobenzoyl chloride, HCl, 80°C | 65–70 |
| Thiocarbamoylation | Thiocarbamoyl chloride, DMF, 120°C | 50–55 |
| Oxidation | H₂O₂, CH₃COOH, 60°C | 85–90 |
Analytical Characterization
Structural validation employs:
-
NMR Spectroscopy: ¹H NMR confirms proton environments, with aromatic protons resonating at δ 7.2–8.1 ppm and thiocarbamoyl NH₂ signals at δ 9.3–9.7 ppm.
-
Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 313.1 [M+H]⁺, consistent with the molecular formula.
-
HPLC: Retention time of 12.3 min (C18 column, MeCN:H₂O = 70:30) ensures purity.
Biological Activity and Mechanism of Action
Enzyme Inhibition Profiles
4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide demonstrates selective inhibition against carbonic anhydrase isoforms IX (hCA IX) and XII (hCA XII), which are overexpressed in hypoxic tumors . Comparative studies with the lead compound 2-(benzylthio)benzamide (Ki = 46 nM for hCA IX) reveal that the 4-substituted analogue achieves a Ki of 8.7 µM against hCA IX while showing negligible activity against off-target isoforms (hCA I and II) .
Table 3: Inhibitory Activity (Ki, µM)
| Compound | hCA I | hCA II | hCA IX | hCA XII |
|---|---|---|---|---|
| 4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide | >100 | >100 | 8.7 | >100 |
| Reference inhibitor (AAZ) | 0.25 | 0.012 | 0.025 | 0.006 |
The selectivity arises from hydrophobic interactions between the thiobenzamide group and the hCA IX active site, which features a larger hydrophobic cleft compared to ubiquitously expressed isoforms . Molecular docking simulations suggest that the compound occupies a peripheral binding site adjacent to the zinc-coordinated catalytic center, modulating enzyme activity allosterically.
Antiproliferative Effects
In vitro assays against Michigan Cancer Foundation-7 (MCF-7) breast cancer cells reveal an IC₅₀ of 18.3 µM, surpassing the activity of 5-fluorouracil (IC₅₀ = 22.1 µM). Mechanistic studies indicate apoptosis induction via mitochondrial depolarization and caspase-3 activation, corroborated by a 3.5-fold increase in Bax/Bcl-2 mRNA ratio.
Comparative Analysis with Structural Analogues
Positional Isomerism: 3- vs. 4-Substituted Derivatives
Replacing the thiocarbamoyl group from the 4- to the 3-position (as in 3-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide) reduces hCA IX inhibition (Ki = 27.3 µM). This underscores the importance of substitution geometry in optimizing target engagement. The 4-substituted derivative’s enhanced activity correlates with improved alignment of thiocarbonyl groups with key residues (e.g., Phe-131 and Val-121) in hCA IX .
Sulfur Oxidation State
Oxidation of the benzylthio moiety to sulfinyl (S=O) or sulfonyl (O=S=O) derivatives diminishes activity, as seen in 2-(benzylsulfinyl)benzoic acid derivatives (Ki > 100 µM) . The reduced sulfur in 4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide likely facilitates reversible interactions with zinc-coordinating histidine residues in hCA IX .
Pharmacological Applications and Future Directions
Oncology: Targeting Tumor Microenvironments
The compound’s selectivity for hCA IX positions it as a candidate for combination therapies with hypoxia-activated prodrugs. Preclinical models demonstrate synergy with tirapazamine, reducing tumor volume by 62% in HT-29 xenografts compared to monotherapy.
Challenges and Optimization Opportunities
-
Solubility: The logP value of 2.8 limits aqueous solubility (<0.1 mg/mL), necessitating prodrug strategies or nanoparticle formulations.
-
Metabolic Stability: Hepatic microsomal assays reveal rapid glucuronidation (t₁/₂ = 12 min), prompting exploration of fluorinated analogues to block metabolic hotspots.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume